molecular formula C11H10O5 B15363539 2-(2-Oxo-2-phenylethyl)malonic acid CAS No. 5538-01-2

2-(2-Oxo-2-phenylethyl)malonic acid

Cat. No.: B15363539
CAS No.: 5538-01-2
M. Wt: 222.19 g/mol
InChI Key: DMJHFUQHHKRMQG-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-phenylethyl)malonic acid is a chemical compound with the molecular formula C₁₀H₁₀O₄ It is a derivative of malonic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a 2-oxo-2-phenylethyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenylglyoxal and malonic acid.

  • Reaction Conditions: The reaction involves the condensation of phenylglyoxal with malonic acid under acidic conditions. The reaction mixture is heated to facilitate the formation of the desired product.

  • Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out in large reactors with precise control over temperature and pH.

  • Catalysts: Catalysts may be used to enhance the reaction rate and yield. Common catalysts include strong acids like sulfuric acid or hydrochloric acid.

  • Purification: Industrial-scale purification involves techniques such as filtration, crystallization, and chromatography to ensure the purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield benzoic acid derivatives.

  • Reduction Products: Reduction can produce hydroxyl or amino derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of esters or amides.

Scientific Research Applications

2-(2-Oxo-2-phenylethyl)malonic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-oxo-2-phenylethyl)malonic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact molecular pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

2-(2-Oxo-2-phenylethyl)malonic acid is similar to other malonic acid derivatives, such as:

  • Malonic Acid: The parent compound with two carboxyl groups.

  • Phenylglyoxal: A compound with a similar phenyl group but lacking the malonic acid moiety.

  • Benzoylformic Acid: A derivative with a benzoyl group attached to the formic acid moiety.

Uniqueness: The presence of the 2-oxo-2-phenylethyl group in this compound makes it unique compared to other malonic acid derivatives. This group provides specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

CAS No.

5538-01-2

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2-phenacylpropanedioic acid

InChI

InChI=1S/C11H10O5/c12-9(7-4-2-1-3-5-7)6-8(10(13)14)11(15)16/h1-5,8H,6H2,(H,13,14)(H,15,16)

InChI Key

DMJHFUQHHKRMQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)C(=O)O

Origin of Product

United States

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